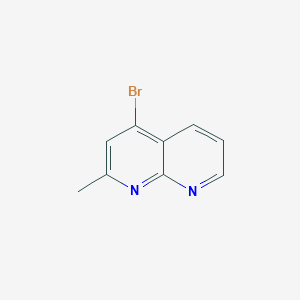

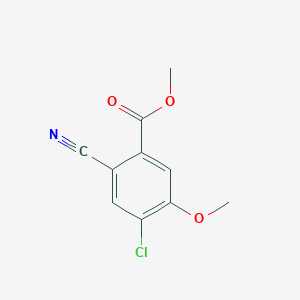

![molecular formula C27H30N2 B2474651 3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine CAS No. 448223-07-2](/img/structure/B2474651.png)

3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of imidazopyridine, which is a class of drugs that act on the central nervous system . It has a phenyl group attached to it, which could potentially alter its properties and biological activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as acyl pyrazole derivatives have been synthesized through an oxidative functionalization reaction of an aldehyde with pyrazole .Scientific Research Applications

Photophysical Properties and Charge Transfer

The chemical compound 3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine and related imidazo[1,5-a]pyridine derivatives exhibit interesting photophysical properties. They have been studied for their absorption and emission characteristics in spectroscopy. For instance, certain imidazo[1,5-a]pyridine derivatives show absorption maxima around 310 nm and 350 nm and emit light with a notable Stokes' shift, indicating their potential in light-emitting applications (Volpi et al., 2017). Similarly, the computational and spectroscopic studies of new Rhenium(I) complexes containing pyridylimidazo[1,5-a]pyridine ligands explore the charge transfer and dual emission by fine-tuning of excited states, shedding light on their potential in optoelectronic devices (Salassa et al., 2008).

Optoelectronic and Charge Transfer Properties

The optoelectronic and charge transfer properties of phenylimidazo[1,5-a]pyridine-containing small molecules have been extensively studied. These molecules demonstrate potential as materials for multifunctional organic semiconductor devices. Their absorption and emission spectra, along with various properties like ionization potential, electron affinity, and conductivity, highlight their efficiency and versatility (Irfan et al., 2019).

Synthesis and Chemical Reactions

The synthesis and chemical reactions involving this compound derivatives are of significant interest in chemical research. Methods such as one-pot synthesis, halogenation, and cross-coupling reactions have been utilized to create a wide variety of derivatives, showcasing the versatility and potential applications of these compounds in various fields, including fluorescent materials and light-emitting diodes (Shibahara et al., 2009).

properties

IUPAC Name |

3-(3,5-ditert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2/c1-26(2,3)21-16-20(17-22(18-21)27(4,5)6)25-28-24(19-12-8-7-9-13-19)23-14-10-11-15-29(23)25/h7-18H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPZVGKSEDHRSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C2=NC(=C3N2C=CC=C3)C4=CC=CC=C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

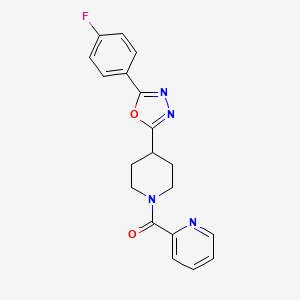

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2474574.png)

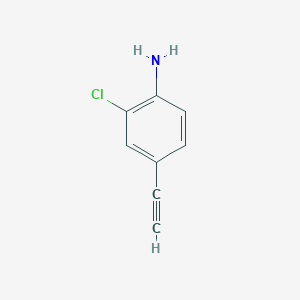

![Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B2474580.png)

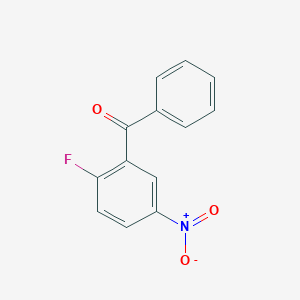

![1-(2-(2-fluorophenoxy)acetyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2474584.png)

![2-[(2-Ethylphenyl)methoxy]benzoic acid](/img/structure/B2474587.png)

![5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2474588.png)